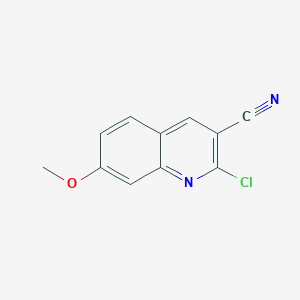

2-Chloro-7-methoxyquinoline-3-carbonitrile

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2-chloro-7-methoxyquinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2O/c1-15-9-3-2-7-4-8(6-13)11(12)14-10(7)5-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTLRIOWIEJHVQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NC(=C(C=C2C=C1)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10354662 | |

| Record name | 2-chloro-7-methoxyquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128259-63-2 | |

| Record name | 2-chloro-7-methoxyquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 128259-63-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Physical Properties of 2-Chloro-7-methoxyquinoline-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 2-Chloro-7-methoxyquinoline-3-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document collates available data, outlines general experimental protocols for property determination, and visualizes the compound's potential role in relevant biological signaling pathways.

Core Physical and Chemical Properties

This compound is a solid, powdered substance at room temperature. Its core structure consists of a quinoline ring system substituted with a chloro group at the 2-position, a methoxy group at the 7-position, and a carbonitrile group at the 3-position.

Quantitative Data Summary

The following table summarizes the key quantitative physical and chemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₁H₇ClN₂O | [1] |

| Molecular Weight | 218.64 g/mol | |

| Melting Point | 198-201 °C | |

| Physical Form | Powder | |

| Monoisotopic Mass | 218.02469 Da | [1] |

| Predicted XlogP | 2.8 | [1] |

| InChI Key | UTLRIOWIEJHVQJ-UHFFFAOYSA-N | [1] |

| SMILES | COC1=CC2=NC(=C(C=C2C=C1)C#N)Cl | [1] |

Experimental Protocols

Detailed experimental protocols for the precise determination of the physical properties of this compound are crucial for its characterization and application in research. Below are generalized, yet detailed, methodologies for key experiments.

Melting Point Determination

The melting point of a solid crystalline substance is a critical indicator of its purity.

Methodology:

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube.

-

Instrumentation: A calibrated melting point apparatus is used.

-

Procedure: The capillary tube is placed in the apparatus and heated at a controlled rate. The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting range. For a pure substance, this range is typically narrow.

Solubility Assessment

Determining the solubility of a compound in various solvents is essential for its use in biological assays and as a synthetic precursor.

Methodology:

-

Solvent Selection: A range of standard laboratory solvents of varying polarities should be tested (e.g., water, ethanol, methanol, dichloromethane, dimethyl sulfoxide).

-

Procedure: A known mass of this compound is added to a known volume of the solvent at a specific temperature (typically room temperature). The mixture is agitated until equilibrium is reached.

-

Analysis: The concentration of the dissolved compound is determined, often by techniques such as UV-Vis spectroscopy or by evaporating the solvent and weighing the residue.

Spectroscopic Analysis

Spectroscopic techniques are fundamental for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A small amount of the compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

-

Analysis: The chemical shifts, integration, and coupling patterns of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are analyzed to confirm the molecular structure.

Infrared (IR) Spectroscopy:

-

Sample Preparation: The sample can be prepared as a KBr pellet or analyzed as a thin film.

-

Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer.

-

Analysis: The presence of characteristic absorption bands corresponding to the functional groups (e.g., C≡N, C-Cl, C-O, aromatic C=C) is used to confirm the compound's structure.

Mass Spectrometry (MS):

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

-

Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion and its fragment ions are measured.

-

Analysis: The molecular weight is confirmed from the molecular ion peak, and the fragmentation pattern can provide further structural information.

Biological Relevance and Signaling Pathways

Quinoline derivatives, particularly those with a carbonitrile moiety, have garnered significant interest as potential inhibitors of key signaling pathways implicated in cancer.[2][3][4] Specifically, quinoline-3-carbonitrile scaffolds have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) kinases.[3] The inhibition of these receptors can disrupt downstream signaling cascades that are crucial for cancer cell proliferation, survival, and angiogenesis.

EGFR/HER2 Signaling Pathway Inhibition

The diagram below illustrates the general mechanism by which a quinoline-based inhibitor, such as a derivative of this compound, could disrupt the EGFR/HER2 signaling pathway.

Caption: Inhibition of EGFR/HER2 signaling pathways by a quinoline derivative.

This simplified diagram shows that upon activation, EGFR and HER2 can initiate two major downstream signaling cascades: the PI3K/Akt/mTOR pathway and the Ras/Raf/MEK/ERK pathway. Both pathways culminate in the nucleus, promoting gene expression that leads to cell proliferation, survival, and angiogenesis. A quinoline-based inhibitor can block the kinase activity of EGFR and HER2, thereby preventing the activation of these downstream pathways.

Experimental Workflow for Kinase Inhibition Assay

The following workflow outlines the general steps involved in assessing the inhibitory activity of this compound against a specific kinase, such as EGFR or HER2.

Caption: General workflow for an in vitro kinase inhibition assay.

This workflow begins with the purified compound, which is then tested at various concentrations in an in vitro kinase assay. The assay measures the activity of the target kinase in the presence of the compound. The results are then analyzed to determine the half-maximal inhibitory concentration (IC₅₀), a key measure of the compound's potency.

References

- 1. PubChemLite - this compound (C11H7ClN2O) [pubchemlite.lcsb.uni.lu]

- 2. mdpi.com [mdpi.com]

- 3. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Chloro-7-methoxyquinoline-3-carbonitrile

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 2-Chloro-7-methoxyquinoline-3-carbonitrile, a quinoline derivative of interest to researchers and professionals in drug development and chemical synthesis.

Chemical Structure and Identifiers

This compound is a heterocyclic aromatic compound featuring a quinoline core. The quinoline ring system is substituted with a chlorine atom at the 2-position, a methoxy group at the 7-position, and a nitrile group at the 3-position.

The structural representation and key identifiers of the molecule are provided below.

Figure 1: Chemical Structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

| Molecular Formula | C11H7ClN2O[1] |

| CAS Number | 128259-63-2[2][3] |

| SMILES | COC1=CC2=NC(=C(C=C2C=C1)C#N)Cl[1] |

| InChI | InChI=1S/C11H7ClN2O/c1-15-9-3-2-7-4-8(6-13)11(12)14-10(7)5-9/h2-5H,1H3[1] |

| InChIKey | UTLRIOWIEJHVQJ-UHFFFAOYSA-N[1] |

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and predicted spectroscopic properties of this compound.

Table 2: Physicochemical Properties

| Property | Value | Source |

| Monoisotopic Mass | 218.02469 Da | [1] |

| Molecular Weight | 221.64 g/mol | [4] |

| Melting Point | 198-201 °C | [3] |

| XlogP (predicted) | 2.8 | [1] |

| Physical Form | Powder | [3] |

Table 3: Predicted Collision Cross Section (CCS) Data

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 219.03197 | 144.2 |

| [M+Na]+ | 241.01391 | 157.7 |

| [M-H]- | 217.01741 | 147.0 |

| [M+NH4]+ | 236.05851 | 161.8 |

| [M+K]+ | 256.98785 | 151.2 |

| Data sourced from PubChemLite.[1] |

Experimental Protocols

A plausible synthetic workflow is outlined below.

References

- 1. PubChemLite - this compound (C11H7ClN2O) [pubchemlite.lcsb.uni.lu]

- 2. This compound | 128259-63-2 [amp.chemicalbook.com]

- 3. This compound | 128259-63-2 [sigmaaldrich.com]

- 4. 2-Chloro-7-methoxyquinoline-3-carbaldehyde | C11H8ClNO2 | CID 2064010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US20030212276A1 - Process for the preparation of 7-substituted-3 quinolinecarbonitriles - Google Patents [patents.google.com]

In-Depth Technical Guide: 2-Chloro-7-methoxyquinoline-3-carbonitrile

CAS Number: 128259-63-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-7-methoxyquinoline-3-carbonitrile, a heterocyclic compound of interest in medicinal chemistry. This document details its synthesis, physicochemical properties, and potential biological applications, with a focus on its relevance to cancer research.

Chemical and Physical Properties

This compound is a quinoline derivative characterized by a chlorine atom at the 2-position, a methoxy group at the 7-position, and a nitrile group at the 3-position. These functional groups contribute to its chemical reactivity and potential for biological interactions.

| Property | Value | Source |

| Molecular Formula | C₁₁H₇ClN₂O | PubChem |

| Molecular Weight | 218.64 g/mol | Sigma-Aldrich[1] |

| IUPAC Name | This compound | Sigma-Aldrich |

| CAS Number | 128259-63-2 | |

| Physical Form | Solid/Powder | Sigma-Aldrich[1] |

| Melting Point | 198-201 °C | Sigma-Aldrich |

| SMILES | COc1ccc2cc(C#N)c(Cl)nc2c1 | Sigma-Aldrich[1] |

| InChI Key | UTLRIOWIEJHVQJ-UHFFFAOYSA-N | Sigma-Aldrich[1] |

Synthesis

The synthesis of this compound can be achieved through a two-step process, commencing with the Vilsmeier-Haack reaction to form the precursor aldehyde, followed by its conversion to the nitrile.

Step 1: Synthesis of 2-Chloro-7-methoxyquinoline-3-carbaldehyde

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds.[2][3] In this step, 3-methoxyacetanilide is subjected to a Vilsmeier-Haack cyclization to yield 2-chloro-7-methoxyquinoline-3-carbaldehyde.

Experimental Protocol:

-

Reagents: 3-methoxyacetanilide, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF).

-

Procedure:

-

To a stirred solution of 3-methoxyacetanilide in DMF at 0-5°C, add POCl₃ dropwise.

-

After the addition is complete, heat the reaction mixture to 90°C. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is poured into ice-cold water.

-

The precipitated product, 2-chloro-7-methoxyquinoline-3-carbaldehyde, is collected by filtration, washed with water, and dried.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethyl acetate.

-

The Vilsmeier-Haack reagent, formed in situ from DMF and POCl₃, acts as the formylating agent.[2]

Synthesis of the aldehyde precursor.

Step 2: Conversion of Aldehyde to Nitrile

The transformation of the carbaldehyde group to a nitrile can be effectively carried out using iodine in aqueous ammonia. This method provides a direct and high-yielding route to the desired carbonitrile.

Experimental Protocol:

-

Reagents: 2-chloro-7-methoxyquinoline-3-carbaldehyde, Iodine (I₂), Aqueous Ammonia (NH₄OH), Tetrahydrofuran (THF), Sodium thiosulfate (Na₂S₂O₃) solution.

-

Procedure:

-

Dissolve 2-chloro-7-methoxyquinoline-3-carbaldehyde in THF.

-

To this solution, add aqueous ammonia followed by iodine.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.

-

Once the reaction is complete, quench the excess iodine by adding an aqueous solution of sodium thiosulfate.

-

Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain this compound.

-

Conversion of aldehyde to nitrile.

Potential Biological Activity and Mechanism of Action

A structurally related compound, 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, has demonstrated significant cytotoxicity against colorectal cancer cell lines. Mechanistic studies revealed that this compound induces cell cycle arrest at the G2/M phase and promotes apoptosis by modulating the PI3K/AKT/mTOR signaling pathway.

The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell proliferation, growth, survival, and metabolism.[8][9][10][11] Dysregulation of this pathway is a common feature in many types of cancer, making it a prime target for therapeutic intervention.[9][10][12] It is plausible that this compound may exert its potential anticancer effects through the inhibition of one or more kinases within this pathway.

The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is activated by growth factors binding to receptor tyrosine kinases (RTKs). This leads to the activation of PI3K, which in turn phosphorylates and activates AKT. Activated AKT can then phosphorylate a variety of downstream targets, including mTOR, which ultimately promotes protein synthesis and cell growth while inhibiting apoptosis.

The PI3K/AKT/mTOR signaling pathway.

Future Directions

The synthetic accessibility of this compound and the established importance of the quinoline scaffold in anticancer drug discovery suggest that this compound is a valuable candidate for further investigation. Future research should focus on:

-

Biological Screening: Evaluating the cytotoxic activity of this compound against a panel of cancer cell lines to determine its potency and selectivity.

-

Mechanism of Action Studies: Investigating the specific molecular targets of this compound, with a focus on kinases within the PI3K/AKT/mTOR pathway.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound to optimize its biological activity and pharmacokinetic properties.

This technical guide provides a foundation for researchers and drug development professionals to explore the potential of this compound as a novel therapeutic agent. The detailed synthetic protocols and the outlined potential mechanism of action offer a clear path for further preclinical development.

References

- 1. This compound AldrichCPR 128259-63-2 [sigmaaldrich.com]

- 2. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 4. connectsci.au [connectsci.au]

- 5. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benthamdirect.com [benthamdirect.com]

- 7. A quinoline derivative exerts antineoplastic efficacy against solid tumour by inducing apoptosis and anti-angiogenesis both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 10. aacrjournals.org [aacrjournals.org]

- 11. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

Spectroscopic and Synthetic Profile of 2-Chloro-7-methoxyquinoline-3-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for 2-Chloro-7-methoxyquinoline-3-carbonitrile. Due to the limited availability of direct experimental data in peer-reviewed literature, this document combines predicted spectroscopic values with established synthetic methodologies to serve as a valuable resource for researchers working with this and related quinoline scaffolds.

Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound. These values are derived from computational models and analysis of structurally similar compounds, providing a reliable reference for characterization.

Table 1: Predicted ¹H NMR Spectroscopic Data

Solvent: CDCl₃, Reference: TMS (0 ppm)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~8.50 | s | 1H | H4 |

| ~7.80 | d | 1H | H5 |

| ~7.20 | d | 1H | H6 |

| ~7.10 | s | 1H | H8 |

| ~3.95 | s | 3H | -OCH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

Solvent: CDCl₃

| Chemical Shift (δ) ppm | Assignment |

| ~163.0 | C7 |

| ~150.0 | C2 |

| ~148.0 | C8a |

| ~145.0 | C4 |

| ~129.0 | C5 |

| ~122.0 | C6 |

| ~118.0 | C4a |

| ~115.0 | C≡N |

| ~105.0 | C8 |

| ~95.0 | C3 |

| ~56.0 | -OCH₃ |

Table 3: Expected Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2230-2210 | Strong | C≡N Stretch (Nitrile) |

| ~1620-1580 | Medium-Strong | C=N & C=C Stretch (Quinoline Ring) |

| ~1250-1200 | Strong | Aryl-O-CH₃ Asymmetric Stretch |

| ~1050-1000 | Medium | Aryl-O-CH₃ Symmetric Stretch |

| ~850-750 | Strong | C-Cl Stretch |

Table 4: Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₁₁H₇ClN₂O |

| Molecular Weight | 218.64 g/mol |

| Monoisotopic Mass | 218.02469 Da[1] |

| Predicted [M+H]⁺ | 219.03197[1] |

| Predicted [M+Na]⁺ | 241.01391[1] |

Experimental Protocols

The following section details a plausible, multi-step synthesis for this compound based on well-established chemical transformations.

Synthesis of N-(3-methoxyphenyl)acetamide (Intermediate 1)

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methoxyaniline (1 equivalent) in glacial acetic acid (5 mL per gram of aniline).

-

Acylation: To the stirred solution, add acetic anhydride (1.1 equivalents) dropwise at room temperature.

-

Reaction: Heat the mixture to reflux for 2 hours.

-

Work-up: Cool the reaction mixture to room temperature and pour it into ice-water (50 mL).

-

Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to yield N-(3-methoxyphenyl)acetamide.

Synthesis of 2-Chloro-7-methoxyquinoline-3-carbaldehyde (Intermediate 2) via Vilsmeier-Haack Reaction

-

Reagent Preparation: In a three-necked flask fitted with a dropping funnel, a thermometer, and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF, 6 equivalents) and cool to 0 °C in an ice-salt bath.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 4 equivalents) dropwise to the cooled DMF with constant stirring, ensuring the temperature does not exceed 10 °C. After the addition is complete, stir the mixture for an additional 30 minutes at room temperature.

-

Cyclization: Add N-(3-methoxyphenyl)acetamide (Intermediate 1, 1 equivalent) portion-wise to the Vilsmeier reagent.

-

Reaction: Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the mixture and carefully pour it onto crushed ice (200 g) with vigorous stirring.

-

Neutralization and Isolation: Neutralize the acidic solution with a saturated sodium bicarbonate solution until a precipitate forms. Collect the solid by vacuum filtration, wash with water, and dry.

-

Purification: Recrystallize the crude product from ethanol to obtain pure 2-Chloro-7-methoxyquinoline-3-carbaldehyde.

Synthesis of this compound (Final Product)

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve 2-Chloro-7-methoxyquinoline-3-carbaldehyde (Intermediate 2, 1 equivalent) in a mixture of ethanol and water.

-

Oxime Formation: Add hydroxylamine hydrochloride (1.5 equivalents) and sodium acetate (2 equivalents) to the solution.

-

Reaction: Reflux the mixture for 2 hours.

-

Dehydration to Nitrile: Cool the reaction mixture and add acetic anhydride (3 equivalents). Reflux for an additional 4 hours.

-

Work-up: Cool the mixture to room temperature and pour it into cold water.

-

Isolation: Collect the precipitate by filtration, wash with water, and dry.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate solvent system to yield this compound.

Visualized Experimental Workflow

The following diagram illustrates the proposed synthetic and characterization workflow for this compound.

Caption: Synthetic and analytical workflow for this compound.

References

A Technical Guide to 2-Chloro-7-methoxyquinoline-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2-Chloro-7-methoxyquinoline-3-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. It serves as a crucial intermediate for the synthesis of more complex molecules, particularly those designed as kinase inhibitors for therapeutic applications. This guide covers its physicochemical properties, a detailed synthetic protocol, its role in drug development, and essential safety information.

Physicochemical Properties

This compound is a solid, typically appearing as a powder[1]. Its core structure consists of a quinoline ring system substituted with chloro, methoxy, and nitrile functional groups, which are instrumental in its reactivity and utility as a synthetic building block. A summary of its key quantitative data is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₇ClN₂O | [2][3] |

| Molecular Weight | 218.64 g/mol | [2][4] |

| Monoisotopic Mass | 218.02469 Da | [3] |

| Melting Point | 198-201 °C | [1] |

| Physical Form | Powder | [1] |

| CAS Number | 128259-63-2 | [1][5] |

| InChI Key | UTLRIOWIEJHVQJ-UHFFFAOYSA-N | [1][3] |

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process that leverages established organic chemistry reactions. A common and effective route involves the Vilsmeier-Haack reaction for the formation of the chloro-quinoline aldehyde precursor, followed by the conversion of the aldehyde to the nitrile.

Experimental Protocol: A Representative Synthesis

This protocol outlines a plausible method for the laboratory-scale synthesis of this compound.

Step 1: Synthesis of N-(3-methoxyphenyl)acetamide (Precursor)

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 1 equivalent of m-anisidine in a suitable solvent such as dichloromethane.

-

Cool the flask in an ice bath to 0 °C.

-

Slowly add 1.1 equivalents of acetyl chloride or acetic anhydride to the solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours until the starting material is consumed (monitored by TLC).

-

Quench the reaction with a saturated sodium bicarbonate solution and extract the product with dichloromethane.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(3-methoxyphenyl)acetamide, which can be purified by recrystallization.

Step 2: Vilsmeier-Haack Cyclization to form 2-Chloro-7-methoxyquinoline-3-carbaldehyde

-

In a separate flask, prepare the Vilsmeier reagent by slowly adding 3 equivalents of phosphorus oxychloride (POCl₃) to an ice-cooled solution of 5 equivalents of N,N-dimethylformamide (DMF).

-

Slowly add 1 equivalent of the N-(3-methoxyphenyl)acetamide from Step 1 to the Vilsmeier reagent.

-

Heat the reaction mixture to 70-80 °C and maintain for 4-6 hours.[6]

-

After completion, carefully pour the reaction mixture onto crushed ice.

-

Neutralize the solution with a base (e.g., sodium hydroxide or sodium carbonate) until a precipitate forms.

-

Filter the solid, wash thoroughly with water, and dry to obtain 2-Chloro-7-methoxyquinoline-3-carbaldehyde.

Step 3: Conversion to this compound

-

Dissolve 1 equivalent of the aldehyde from Step 2 in a suitable solvent like ethanol or formic acid.

-

Add 1.2 equivalents of hydroxylamine hydrochloride and heat the mixture to reflux for 1-2 hours to form the oxime intermediate.

-

Remove the solvent and treat the crude oxime with a dehydrating agent, such as acetic anhydride or thionyl chloride, and heat to reflux to facilitate the conversion to the nitrile.

-

After the reaction is complete, cool the mixture and pour it into ice water to precipitate the product.

-

Filter the solid, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol) to yield the final product, this compound.

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Biological Activity

Quinoline and its derivatives are privileged scaffolds in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[7]

Role as a Kinase Inhibitor Intermediate: this compound is a valuable intermediate for synthesizing potent enzyme inhibitors. The quinoline core is a key feature in several approved tyrosine kinase inhibitors.[8] For instance, derivatives of pyrano[3,2-c]quinoline-3-carbonitriles have been investigated as potential inhibitors of cancer-related kinases such as EGFR, BRAFV600E, and HER-2.[9] The chloro and nitrile groups on the molecule serve as versatile chemical handles for further elaboration and construction of targeted covalent or non-covalent inhibitors. These inhibitors can block aberrant signaling pathways that drive tumor growth and proliferation.

Caption: Simplified BRAF signaling pathway targeted by quinoline derivatives.

Safety and Handling

While a specific, comprehensive toxicological profile for this compound has not been thoroughly investigated, data from structurally related compounds suggest that it should be handled with care.

-

General Hazards: Similar chloro-quinoline compounds are classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[10]

-

Handling Precautions: Use in a well-ventilated area or under a fume hood.[10] Standard personal protective equipment (PPE), including safety goggles, impervious gloves, and a lab coat, should be worn. Avoid formation of dust and aerosols.[10]

-

Storage: Store in a tightly closed container in a dry and cool place.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Users must consult the full Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion

This compound is a compound of high value to the scientific and drug development community. Its well-defined physicochemical properties and versatile chemical structure make it an essential building block in the synthesis of novel therapeutic agents, particularly in the field of oncology. The synthetic pathways are well-established, allowing for its accessible production for research purposes. As the quest for more effective and targeted therapies continues, the role of such specialized chemical intermediates will remain critical.

References

- 1. This compound | 128259-63-2 [sigmaaldrich.com]

- 2. 2-CHLORO-7-METHOXY-3-QUINOLINECARBONITRILE [chemicalbook.com]

- 3. PubChemLite - this compound (C11H7ClN2O) [pubchemlite.lcsb.uni.lu]

- 4. chembk.com [chembk.com]

- 5. This compound | 128259-63-2 [amp.chemicalbook.com]

- 6. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]

- 7. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. guidechem.com [guidechem.com]

- 9. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. angenechemical.com [angenechemical.com]

The Therapeutic Potential of 2-chloro-7-methoxy-3-quinolinecarbonitrile: A Technical Overview for Drug Discovery Professionals

An In-Depth Guide to a Promising Scaffold in Kinase Inhibition and Oncology

Abstract

The quinoline scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous therapeutic agents. Within this class, 2-chloro-7-methoxy-3-quinolinecarbonitrile represents a molecule of significant interest for the development of novel targeted therapies, particularly in the realm of oncology. While comprehensive biological data for this specific entity remains emerging, the extensive research on structurally related quinolinecarbonitrile derivatives provides a strong rationale for its investigation as a potential kinase inhibitor. This technical guide synthesizes the available information on the chemical properties of 2-chloro-7-methoxy-3-quinolinecarbonitrile and extrapolates its potential biological activities, mechanisms of action, and therapeutic applications based on robust data from analogous compounds. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the discovery and advancement of next-generation cancer therapeutics.

Introduction

The targeted inhibition of protein kinases has revolutionized the treatment of cancer and other proliferative diseases. The quinoline and quinolinecarbonitrile core structures have been identified as "privileged scaffolds" in the design of kinase inhibitors due to their ability to favorably interact with the ATP-binding pocket of these enzymes. Numerous approved drugs and clinical candidates feature this heterocyclic system. This guide focuses on the specific derivative, 2-chloro-7-methoxy-3-quinolinecarbonitrile, providing a detailed overview of its chemical characteristics and, by extension, its probable biological significance.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a therapeutic agent. The key properties of 2-chloro-7-methoxy-3-quinolinecarbonitrile are summarized below.

| Property | Value | Source |

| IUPAC Name | 2-chloro-7-methoxy-3-quinolinecarbonitrile | N/A |

| CAS Number | 128259-63-2 | [1] |

| Molecular Formula | C₁₁H₇ClN₂O | [2][3] |

| Molecular Weight | 218.64 g/mol | [4] |

| Melting Point | 198-201 °C | [4] |

| Predicted XlogP | 2.8 | [5] |

| Appearance | Not specified | N/A |

| Solubility | Not specified | N/A |

Synthesis and Derivatization

DOT Script for a Generalized Synthetic Pathway:

Caption: Generalized synthetic route to 2-chloro-7-methoxy-3-quinolinecarbonitrile.

Potential Biological Activity and Mechanism of Action

Based on extensive research into the quinolinecarbonitrile scaffold, 2-chloro-7-methoxy-3-quinolinecarbonitrile is strongly predicted to function as a protein kinase inhibitor . This class of compounds often targets the ATP-binding site of kinases, thereby blocking the phosphorylation of downstream substrates and disrupting signal transduction pathways critical for cancer cell proliferation, survival, and angiogenesis.

Inhibition of Receptor Tyrosine Kinases (RTKs)

Many quinoline derivatives are potent inhibitors of RTKs, which are frequently dysregulated in various cancers. Key RTKs that could be targeted by 2-chloro-7-methoxy-3-quinolinecarbonitrile include:

-

Epidermal Growth Factor Receptor (EGFR): The quinazoline and quinoline scaffolds are central to many EGFR inhibitors.[1]

-

Vascular Endothelial Growth Factor Receptor (VEGFR): Inhibition of VEGFR is a key strategy to block tumor angiogenesis.

-

Platelet-Derived Growth Factor Receptor (PDGFR): PDGFR plays a role in tumor growth and metastasis.

Inhibition of Non-Receptor Tyrosine Kinases

In addition to RTKs, non-receptor tyrosine kinases are also plausible targets.

-

Src Family Kinases: Substituted 4-anilino-7-phenyl-3-quinolinecarbonitriles have demonstrated low nanomolar inhibition of Src kinase.[6]

-

Abl Kinase: 7-Alkoxy-4-phenylamino-3-quinolinecarbonitriles have been shown to be potent inhibitors of Abl kinase.[7]

Modulation of the PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth and survival and is one of the most frequently activated signaling pathways in human cancers.[7][8][9] Quinoline-based compounds have been developed as inhibitors of key components of this pathway, particularly mTOR.[6]

DOT Script for a a Potential Signaling Pathway:

Caption: Potential inhibition of the PI3K/AKT/mTOR pathway by 2-chloro-7-methoxy-3-quinolinecarbonitrile.

Quantitative Biological Data (Representative Examples)

While specific IC₅₀ values for 2-chloro-7-methoxy-3-quinolinecarbonitrile are not available, the following table presents data for structurally related quinolinecarbonitrile and quinoxalinone derivatives, illustrating the potential potency of this chemical class.

| Compound Class | Target Kinase | IC₅₀ (nM) | Cell Line (where applicable) | Source |

| Quinoxalinone Derivatives | EGFR (L858R/T790M/C797S) | 3.04 - 10.50 | N/A (enzyme assay) | [5][10] |

| Quinoxalinone Derivatives | H1975 (Lung Cancer) | 3.47 - 79.43 (µM) | H1975 | [5][10] |

| Quinoline-based mTOR inhibitor | mTOR | 64 | HL-60 (Leukemia) | [6] |

| N-(3-(3-phenylureido)quinoxalin-6-yl) acrylamide derivatives | EGFRwt, EGFRL858R | Nanomolar range | N/A (enzyme assay) | [2][4] |

Experimental Protocols (Generalized)

Detailed experimental protocols for the biological evaluation of kinase inhibitors are essential for reproducible research. Below are generalized protocols for key assays.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the inhibition of kinase activity by quantifying the amount of ATP remaining after the kinase reaction.

-

Reaction Setup: Prepare a reaction mixture containing the target kinase, its specific substrate, and ATP in a suitable kinase buffer.

-

Inhibitor Addition: Add varying concentrations of the test compound (e.g., 2-chloro-7-methoxy-3-quinolinecarbonitrile) to the reaction mixture.

-

Incubation: Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

ATP Detection: Add a luciferase-based ATP detection reagent (e.g., Kinase-Glo®).

-

Luminescence Measurement: Measure the luminescence signal using a plate reader. The signal is inversely proportional to kinase activity.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

DOT Script for a Kinase Inhibition Assay Workflow:

Caption: Workflow for an in vitro kinase inhibition assay.

Cell-Based Proliferation Assay (MTT or CellTiter-Glo®)

This assay determines the effect of a compound on the proliferation of cancer cell lines.

-

Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the test compound.

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours).

-

Viability Assessment:

-

MTT Assay: Add MTT reagent and incubate. Then, add a solubilizing agent and measure the absorbance at a specific wavelength.

-

CellTiter-Glo® Assay: Add the CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability, and measure the luminescence.

-

-

Data Analysis: Determine the concentration of the compound that inhibits cell growth by 50% (GI₅₀ or IC₅₀).

Conclusion and Future Directions

2-chloro-7-methoxy-3-quinolinecarbonitrile is a promising chemical entity that warrants further investigation as a potential therapeutic agent, particularly in the context of oncology. The wealth of data on related quinolinecarbonitrile derivatives strongly suggests its potential as a potent inhibitor of various protein kinases that are key drivers of cancer progression.

Future research should focus on:

-

Definitive Synthesis: Elucidation and publication of a detailed and optimized synthetic route.

-

In Vitro Profiling: Comprehensive screening against a broad panel of kinases to determine its selectivity profile and identify primary targets.

-

Cellular Activity: Evaluation of its anti-proliferative activity against a diverse panel of cancer cell lines to identify sensitive cancer types.

-

Mechanism of Action Studies: In-depth investigation of its effects on intracellular signaling pathways to confirm its mechanism of action.

-

In Vivo Efficacy: Assessment of its anti-tumor activity in preclinical animal models.

The information compiled in this technical guide provides a solid foundation for initiating such research programs and highlights the potential of 2-chloro-7-methoxy-3-quinolinecarbonitrile as a valuable lead compound in the ongoing quest for more effective and targeted cancer therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 2-CHLORO-7-METHOXY-3-QUINOLINECARBONITRILE [chemicalbook.com]

- 4. A novel scaffold for EGFR inhibition: Introducing N-(3-(3-phenylureido)quinoxalin-6-yl) acrylamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quinoxalinones as A Novel Inhibitor Scaffold for EGFR (L858R/T790M/C797S) Tyrosine Kinase: Molecular Docking, Biological Evaluations, and Computational Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 8. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Quinoxalinones as A Novel Inhibitor Scaffold for EGFR (L858R/T790M/C797S) Tyrosine Kinase: Molecular Docking, Biological Evaluations, and Computational Insights [mdpi.com]

The Multifaceted Biological Activities of Quinoline Derivatives: A Technical Guide for Drug Discovery

Introduction

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2] Its derivatives have been successfully developed into therapeutic agents for a wide range of diseases, including cancer, microbial infections, malaria, and inflammatory conditions.[1][3] This technical guide provides an in-depth exploration of the diverse pharmacological properties of quinoline derivatives, focusing on their anticancer, antimicrobial, antimalarial, anti-inflammatory, and antiviral activities. We present a comprehensive overview of their mechanisms of action, quantitative biological data, detailed experimental protocols for key assays, and visual representations of the signaling pathways they modulate. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the ongoing quest for novel therapeutics.

Anticancer Activity

Quinoline derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a wide array of cancer cell lines.[4] Their mechanisms of action are diverse and include the inhibition of key enzymes involved in cancer progression, such as protein kinases, and the disruption of fundamental cellular processes like tubulin polymerization.[5][6]

Mechanisms of Anticancer Action

A primary mode of anticancer activity for many quinoline derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[7][8] Key kinase targets include:

-

Epidermal Growth Factor Receptor (EGFR): A member of the ErbB family of receptor tyrosine kinases, EGFR is frequently overexpressed in various cancers.[3] Quinoline-based inhibitors can block the ATP-binding site of EGFR, thereby inhibiting its downstream signaling pathways, such as the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways, which are critical for cell proliferation and survival.[5][9]

-

Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFRs are key mediators of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[8][10] Quinoline derivatives can inhibit VEGFR signaling, leading to a reduction in tumor vascularization.[9]

-

Pim-1 Kinase: This serine/threonine kinase is a proto-oncogene involved in cell survival and proliferation.[11][12] Its overexpression is associated with several cancers. Quinoline derivatives have been shown to inhibit Pim-1 kinase activity.[13]

Beyond kinase inhibition, other anticancer mechanisms of quinoline derivatives include:

-

DNA Intercalation and Topoisomerase Inhibition: Some quinoline analogues can intercalate into DNA, interfering with replication and transcription, and inhibit topoisomerase enzymes, which are essential for resolving DNA topological problems during cellular processes.[4]

-

Tubulin Polymerization Inhibition: Disruption of microtubule dynamics by inhibiting tubulin polymerization is another effective anticancer strategy, leading to cell cycle arrest and apoptosis. Certain quinoline derivatives have demonstrated this activity.[14]

Quantitative Anticancer Activity

The anticancer potency of quinoline derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) against various cancer cell lines. A lower value indicates greater potency.

| Class/Derivative | Cancer Cell Line | IC50/GI50 (µM) | Reference |

| Quinoline-based EGFR/HER-2 dual-target inhibitor (Compound 5a) | MCF-7 (Breast) | 0.071 (IC50) | [15] |

| Quinoline-based EGFR/HER-2 dual-target inhibitor (Compound 5a) | A-549 (Lung) | 0.082 (GI50) | [15] |

| Quinoline-Chalcone Hybrid (Compound 33) | MCF-7 (Breast) | 37.07 nM (IC50 for EGFR) | [5] |

| Quinoline-Chalcone Hybrid (Compound 34) | MCF-7 (Breast) | 29.16 nM (IC50 for EGFR) | [5] |

| 2-Styrylquinoline (Compound 48) | A549 (Lung) | 0.12 (IC50 on EGFR) | [9] |

| Tetrahydroquinoline-pyrazole derivative (Compound 75) | Various | Not specified, but potent | [16] |

| Quinoline derivative (Compound 4c) | K-562 (Leukemia) | 7.72 (GI50) | [14] |

| Quinoline derivative (Compound 4c) | HOP-92 (Non-small cell lung) | 2.37 (GI50) | [14] |

| Quinoline derivative (Compound 4c) | SNB-75 (CNS) | 2.38 (GI50) | [14] |

| Quinoline derivative (Compound 4c) | RXF 393 (Renal) | 2.21 (GI50) | [14] |

| Quinoline derivative (Compound 4c) | HS 578T (Breast) | 2.38 (GI50) | [14] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][17][18]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Quinoline derivative to be tested

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom sterile culture plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.[7]

-

Compound Treatment: Prepare serial dilutions of the quinoline derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well.[18]

-

Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[7]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. For adherent cells, the medium can be aspirated before adding the solvent. For suspension cells, the plate can be centrifuged to pellet the cells before removing the supernatant.[7]

-

Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[7] A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value using a suitable software.

Workflow for MTT Cytotoxicity Assay

Caption: Workflow of the MTT cytotoxicity assay for evaluating anticancer activity.

Antimicrobial Activity

Quinoline derivatives have a long history as antimicrobial agents, with some, like the fluoroquinolones, being widely used in clinical practice. Their activity extends to both bacteria and fungi.

Mechanisms of Antimicrobial Action

The primary mechanism of action for fluoroquinolones is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination. More recent research has explored other potential targets, such as peptide deformylase (PDF), an enzyme crucial for bacterial protein synthesis.[4][19]

Quantitative Antimicrobial Activity

The antimicrobial efficacy of quinoline derivatives is commonly determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Derivative Class | Microorganism | MIC (µg/mL) | Reference |

| Sulfonyl/benzoyl/propargyl substituted quinoline (Compound 6) | Staphylococcus aureus | 3.12 | [4] |

| Sulfonyl/benzoyl/propargyl substituted quinoline (Compound 6) | Bacillus cereus | 3.12 | [4] |

| Sulfonyl/benzoyl/propargyl substituted quinoline (Compound 6) | Pseudomonas aeruginosa | 3.12 | [4] |

| Sulfonyl/benzoyl/propargyl substituted quinoline (Compound 6) | Escherichia coli | 3.12 | [4] |

| Quinoline-based hydroxyimidazolium hybrid (Compound 7b) | Staphylococcus aureus | 2 | [20] |

| Quinoline-based hydroxyimidazolium hybrid (Compound 7b) | Mycobacterium tuberculosis H37Rv | 10 | [20] |

| Quinoline-based hydroxyimidazolium hybrid (Compound 7c) | Cryptococcus neoformans | 15.6 | [20] |

| Quinoline-based hydroxyimidazolium hybrid (Compound 7d) | Cryptococcus neoformans | 15.6 | [20] |

Experimental Protocol: Agar Diffusion Method (Kirby-Bauer Test)

The agar diffusion method is a widely used technique to determine the antimicrobial susceptibility of bacteria to various antimicrobial agents.[21][22]

Materials:

-

Bacterial strain of interest

-

Mueller-Hinton agar plates

-

Sterile cotton swabs

-

Sterile filter paper discs (6 mm in diameter)

-

Solution of the quinoline derivative at a known concentration

-

Sterile forceps

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to the 0.5 McFarland standard.

-

Plate Inoculation: Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of a Mueller-Hinton agar plate evenly in three directions to ensure a uniform lawn of bacterial growth.[23]

-

Disc Application: Aseptically apply sterile filter paper discs impregnated with a known concentration of the quinoline derivative onto the surface of the inoculated agar plate using sterile forceps. Gently press the discs to ensure complete contact with the agar.

-

Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.[24]

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of complete growth inhibition around each disc in millimeters. The size of the zone is proportional to the susceptibility of the bacterium to the compound.

Workflow for Agar Diffusion Method

Caption: Workflow of the agar diffusion (Kirby-Bauer) test for antimicrobial susceptibility.

Antimalarial Activity

Quinine, a naturally occurring quinoline derivative, was one of the first effective treatments for malaria. Synthetic quinolines, such as chloroquine, have since become mainstays in antimalarial therapy.

Mechanism of Antimalarial Action

The primary mechanism of action of many quinoline antimalarials is the inhibition of hemozoin formation in the food vacuole of the malaria parasite, Plasmodium falciparum.[25] The parasite digests hemoglobin from the host's red blood cells, releasing toxic free heme. To protect itself, the parasite polymerizes the heme into an inert crystalline substance called hemozoin. Quinoline drugs are thought to accumulate in the acidic food vacuole and interfere with this detoxification process, leading to the buildup of toxic heme and subsequent parasite death.[1][26]

Antimalarial Mechanism of Quinoline Derivatives

Caption: Inhibition of heme detoxification by quinoline derivatives in the malaria parasite.

Anti-inflammatory Activity

Certain quinoline derivatives have demonstrated potent anti-inflammatory properties, targeting key enzymes in the inflammatory cascade.

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of some quinoline derivatives are attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the synthesis of pro-inflammatory prostaglandins.[27]

Antiviral Activity

The antiviral potential of quinoline derivatives has been investigated against a range of viruses, including Zika virus, Dengue virus, and Influenza A virus.[28][29][30]

Mechanisms of Antiviral Action

The antiviral mechanisms of quinoline derivatives are varied and can depend on the specific virus. For some viruses, they have been shown to inhibit viral replication at an early stage.[30] For others, the exact mechanism is still under investigation but may involve interference with viral entry or replication processes.[29]

Quantitative Antiviral Activity

The antiviral activity is often expressed as the half-maximal effective concentration (EC50), the concentration of a drug that gives half of the maximal response.

| Derivative Class | Virus | EC50 (µM) | Reference |

| N-(2-(arylmethylimino) ethyl)-7-chloroquinolin-4-amine (Compound 2) | Zika Virus | 0.8 | [28] |

| 2,8-bis(trifluoromethyl)quinoline (Compound 13a) | Zika Virus | 0.8 | [29] |

| Diarylpyrazolyl-substituted quinoline (Compound 19) | Dengue Virus Type 2 | 0.81 (IC50) | [29] |

| Quinoline derivative (Compound 1ae) | Influenza A Virus (IAV) | 1.87 | [30] |

| Quinoline derivative (Compound 1g) | Respiratory Syncytial Virus (RSV) | 3.10-6.93 | [30] |

Signaling Pathways Modulated by Quinoline Derivatives

As discussed, a major mechanism of action for the anticancer activity of quinoline derivatives is the modulation of key signaling pathways. Below are graphical representations of the EGFR, VEGFR, and Pim-1 kinase signaling pathways, highlighting the points of inhibition by quinoline derivatives.

EGFR Signaling Pathway Inhibition

Caption: Inhibition of the EGFR signaling pathway by quinoline derivatives.

VEGFR Signaling Pathway Inhibition

Caption: Inhibition of the VEGFR signaling pathway by quinoline derivatives.[8]

Pim-1 Kinase Signaling Pathway

Caption: The role of Pim-1 kinase in cell survival and its inhibition by quinoline derivatives.[31]

Conclusion

Quinoline and its derivatives represent a versatile and highly privileged scaffold in drug discovery, with a broad spectrum of biological activities. Their proven efficacy as anticancer, antimicrobial, antimalarial, anti-inflammatory, and antiviral agents underscores their continued importance in the development of new therapeutics. This technical guide has provided a comprehensive overview of the current understanding of the pharmacological properties of quinoline derivatives, including their mechanisms of action, quantitative activity data, and the signaling pathways they modulate. The detailed experimental protocols and visual representations of key concepts are intended to facilitate further research and development in this promising area of medicinal chemistry. As our understanding of the molecular basis of disease deepens, the rational design of novel quinoline-based compounds holds immense potential for addressing unmet medical needs.

References

- 1. Antimalarial Quinoline Drugs Inhibit β-Hematin and Increase Free Hemin Catalyzing Peroxidative Reactions and Inhibition of Cysteine Proteases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Quinolinone Derivatives Suppress Angiogenesis in Human Umbilical Vein Endothelial Cells by Blocking the VEGF-Induced VEGFR2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. uniprot.org [uniprot.org]

- 12. PIM1 - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]

- 15. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. researchhub.com [researchhub.com]

- 18. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 19. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Agar Diffusion Test: the primary method to determine the antimicrobial activity - Modern Medical Laboratory Journal [modernmedlab.com]

- 22. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 24. webcentral.uc.edu [webcentral.uc.edu]

- 25. researchgate.net [researchgate.net]

- 26. pubs.acs.org [pubs.acs.org]

- 27. Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Antiviral Agents – Benzazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Synthesis and antiviral activity of a series of novel quinoline derivatives as anti-RSV or anti-IAV agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]

The Quinoline Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a "privileged structure" in the field of medicinal chemistry.[1] Its versatile nature, arising from its unique electronic properties and the ability to be functionalized at various positions, has made it a fundamental building block in the design and discovery of a vast array of therapeutic agents. Quinoline and its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties, leading to the development of numerous clinically approved drugs and a plethora of promising drug candidates.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28][29][30][31][32][33][34][35] This technical guide provides a comprehensive overview of the pivotal role of the quinoline scaffold in medicinal chemistry, with a focus on its synthesis, mechanisms of action, and therapeutic applications, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Synthesis of the Quinoline Scaffold

The construction of the quinoline ring system can be achieved through several classic and modern synthetic methodologies. The choice of a particular synthetic route often depends on the desired substitution pattern on the quinoline nucleus.

Classical Synthesis Methods

Several named reactions have been instrumental in the synthesis of quinoline derivatives for over a century:

-

Skraup-Doebner-von Miller Synthesis: This is one of the most fundamental methods for quinoline synthesis. It involves the reaction of an aniline with an α,β-unsaturated carbonyl compound, often generated in situ from glycerol or an aldehyde/ketone. The reaction is typically catalyzed by a strong acid, such as sulfuric acid, and an oxidizing agent.[23]

-

Combes Quinoline Synthesis: This method involves the acid-catalyzed condensation of an aniline with a β-diketone. The reaction proceeds through the formation of an enamine intermediate, which then undergoes cyclization to form the quinoline ring.[7][8][9]

-

Friedländer Synthesis: This reaction provides a straightforward route to substituted quinolines by the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., another ketone or an ester).

Modern Synthetic Approaches

Contemporary organic synthesis has introduced more efficient and versatile methods for quinoline synthesis, including:

-

Palladium-Catalyzed Cross-Coupling Reactions: These reactions, such as the Suzuki and Buchwald-Hartwig couplings, have been employed to introduce a wide variety of substituents onto pre-formed quinoline rings, enabling the rapid generation of diverse chemical libraries for biological screening.

-

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times and improve yields in classical quinoline syntheses.

Therapeutic Applications of the Quinoline Scaffold

The versatility of the quinoline scaffold is evident in its wide range of therapeutic applications. The following sections detail its role in key disease areas, supported by quantitative biological data.

Anticancer Activity

Quinoline derivatives have emerged as a significant class of anticancer agents, exhibiting a multitude of mechanisms of action, including the inhibition of tyrosine kinases, topoisomerases, and the PI3K/Akt/mTOR signaling pathway.[2][5][15][16][17][18][19][20][22][23][25][36][29][30][31][32]

Table 1: Anticancer Activity of Representative Quinoline Derivatives

| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| Quinoline-Chalcone Derivative (12e) | MGC-803 (Gastric) | 1.38 | [3] |

| Quinoline-Chalcone Derivative (12e) | HCT-116 (Colon) | 5.34 | [3] |

| Quinoline-Chalcone Derivative (12e) | MCF-7 (Breast) | 5.21 | [3] |

| Phenylsulfonylurea Derivative (7) | HepG-2 (Liver) | 2.71 | [3] |

| Phenylsulfonylurea Derivative (7) | A549 (Lung) | 7.47 | [3] |

| Phenylsulfonylurea Derivative (7) | MCF-7 (Breast) | 6.55 | [3] |

| 7-Chloro-4-quinolinylhydrazone | SF-295 (CNS) | 0.314 - 4.65 µg/cm³ | [2] |

| 7-Chloro-4-quinolinylhydrazone | HTC-8 (Colon) | 0.314 - 4.65 µg/cm³ | [2] |

| 7-Chloro-4-quinolinylhydrazone | HL-60 (Leukemia) | 0.314 - 4.65 µg/cm³ | [2] |

| 4-Anilinoquinoline (38) (PI3K/mTOR inhibitor) | MCF-7 (Breast) | Comparable to control | [5] |

| Imidazo[4,5-c]quinoline (39) (PI3K/mTOR inhibitor) | - | PI3Kα: 0.9, mTOR: 1.4 | [5] |

| Benzo[h]quinoline derivative (55) | MCF-7 (Breast) | 7.21 | [5] |

| 4,6,7-substituted quinoline (27) (c-Met inhibitor) | - | c-Met: 0.019 | [5] |

| 4,6,7-substituted quinoline (28) (c-Met inhibitor) | - | c-Met: 0.064 | [5] |

| Quinoline-imidazole derivative (12a) | HepG2 (Liver) | 2.42 | [22] |

| Quinoline-imidazole derivative (12a) | A549 (Lung) | 6.29 | [22] |

| Quinoline-imidazole derivative (12a) | PC-3 (Prostate) | 5.11 | [22] |

| Pyrrolo-quinoline gamma-lactone (DK8G557) (ATM inhibitor) | - | ATM: 0.6, mTOR: 7.0 | [20] |

| Pyrrolo-quinoline gamma-lactone (HP9912) (mTOR inhibitor) | - | mTOR: 0.5, ATM: 6.5 | [20] |

| 3-Phenyltrifluoromethyl quinoline (14) | MCF-7 (Breast) | 0.004 | [19] |

| Tetrahydroquinolin-5(1H)-one (4b) | MCF-7 (Breast) | 0.002 | [18] |

| Tetrahydroquinolin-5(1H)-one (4j) | MCF-7 (Breast) | 0.003 | [18] |

Cytotoxicity against Normal Cell Lines

A crucial aspect of anticancer drug development is selectivity. Several studies have shown that certain quinoline derivatives exhibit significantly lower cytotoxicity against normal cell lines compared to cancer cells.

Table 2: Cytotoxicity of Quinoline Derivatives against Normal Cell Lines

| Compound | Normal Cell Line | CC50/IC50 (µM) | Reference |

| Quinoline-imidazole derivative (12a) | WI-38 (Human fetal lung fibroblasts) | 32.8 | [22] |

| Tetrahydroquinolin-5(1H)-one (4b) | WI38 (Human normal lung) | 0.048 | [18] |

| Tetrahydroquinolin-5(1H)-one (4j) | WI38 (Human normal lung) | 0.0149 | [18] |

| Quinoline derivative (SO-3-3) | 184A1 (Normal breast) | Significantly higher than cancer cells | [29] |

| Quinoline derivative (SO-22) | 184A1 (Normal breast) | Significantly higher than cancer cells | [29] |

| Quinoline derivative (MC-5-2) | 184A1 (Normal breast) | Significantly higher than cancer cells | [29] |

Antimalarial Activity

The quinoline scaffold is historically significant in the fight against malaria, with quinine being one of the first effective treatments. Synthetic 4-aminoquinolines, such as chloroquine, have been mainstays in malaria therapy for decades. Research continues to explore novel quinoline derivatives to combat drug-resistant strains of Plasmodium falciparum.[4][7][12][37][21]

Table 3: Antimalarial Activity of Representative Quinoline Derivatives

| Compound/Derivative Class | P. falciparum Strain | IC50 (nM) | Reference |

| 4-Aminoquinoline (Ro 41-3118) | Chloroquine-resistant | < 59 | [4] |

| 4-Aminoquinoline (Ro 47-9396) | Chloroquine-resistant | < 62 | [4] |

| 4-Methylaminoquinoline (9a) | 3D7 (Chloroquine-sensitive) | < 500 | [7] |

| 4-Methylaminoquinoline (9a) | K1 (Chloroquine-resistant) | < 500 | [7] |

| 4-Aminoquinoline (BAQ) | W2 (Chloroquine-resistant) | 10-50 (Assay dependent) | [21] |

| 4-Aminoquinoline (MAQ) | W2 (Chloroquine-resistant) | 20-60 (Assay dependent) | [21] |

| N-benzyl-4-aminoquinoline (1) | Dd2 (Chloroquine-resistant) | Low nanomolar range | |

| N-benzyl-4-aminoquinoline (2) | Dd2 (Chloroquine-resistant) | Low nanomolar range | |

| N-benzyl-4-aminoquinoline (3) | Dd2 (Chloroquine-resistant) | Low nanomolar range | |

| N-benzyl-4-aminoquinoline (4) | Dd2 (Chloroquine-resistant) | Low nanomolar range |

Antibacterial Activity

Quinoline derivatives have demonstrated potent activity against a range of Gram-positive and Gram-negative bacteria. Their mechanism of action often involves the inhibition of bacterial DNA gyrase and topoisomerase IV.

Table 4: Antibacterial Activity of Representative Quinoline Derivatives

| Compound/Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference |

| Quinolinequinone (QQ1) | S. aureus | 1.22 | [6] |

| Quinolinequinone (QQ2) | S. aureus | 2.44 | [6] |

| Quinolinequinone (QQ3) | S. aureus | 2.44 | [6] |

| Quinolinequinone (QQ6) | E. faecalis | 4.88 | [6] |

| Quinoline-2-one Schiff-base (6c) | MRSA | 0.75 | [11] |

| Quinoline-2-one Schiff-base (6c) | VRE | 0.75 | [11] |

| Quinoline-2-one Schiff-base (6l) | MRSA | 1.25 | [11] |

| Quinoline-2-one Schiff-base (6o) | MRSA | 2.50 | [11] |

| Quinoline-based hydroxyimidazolium hybrid (7b) | S. aureus | 2 | [10][24] |

| Quinoline-based hydroxyimidazolium hybrid (7b) | M. tuberculosis H37Rv | 10 | [10] |

| 2-((1H-indol-3-yl)methylene)hydrazinyl)quinoline (13) | S. aureus MRSA | 20 | [13][14] |

| 2-((1H-indol-3-yl)methylene)hydrazinyl)quinoline (13) | P. aeruginosa | 10 | [13][14] |

| 1-(quinolin-2-ylamino)pyrrolidine-2,5-dione (8) | P. aeruginosa | 5 | [13][14] |

| 2-(2-((5-methylfuran-2-yl)methylene)hydrazinyl)quinoline (12) | P. aeruginosa | 10 | [13][14] |

Anti-inflammatory Activity

Quinoline-based compounds have been investigated as anti-inflammatory agents, primarily through their inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[8][27][38][34]

Table 5: Anti-inflammatory Activity of Representative Quinoline Derivatives

| Compound/Derivative Class | Target | IC50 (µM) | Reference |

| Quinoline-pyrazole derivative (12c) | COX-2 | 0.1 | [8] |

| Quinoline-pyrazole derivative (14a) | COX-2 | 0.11 | [8] |

| Quinoline-pyrazole derivative (14b) | COX-2 | 0.11 | [8] |

| Quinoline-pyrazole derivative (20a) | COX-2 | Selective for COX-2 | [8] |

| 1,3-Dihydro-2H-indolin-2-one derivative (4e) | COX-2 | 2.35 | [27] |

| 1,3-Dihydro-2H-indolin-2-one derivative (9h) | COX-2 | 2.422 | [27] |

| 1,3-Dihydro-2H-indolin-2-one derivative (9i) | COX-2 | 3.34 | [27] |

Signaling Pathways and Mechanisms of Action

A key mechanism through which many quinoline-based anticancer agents exert their effects is by modulating the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[2][3][11][15][17][20][23][24][25][36]

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by quinoline derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the biological activities of quinoline derivatives.

General Workflow for Synthesis and Screening of Quinoline Derivatives

Caption: A general workflow for the synthesis and screening of novel quinoline derivatives.

Protocol 1: In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of quinoline derivatives on cancer cell lines.

1. Materials and Reagents:

-

Human cancer cell lines (e.g., MCF-7, HCT-116, A549)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

96-well flat-bottom plates

-

Test compounds (quinoline derivatives) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

2. Procedure:

-

Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Remove the old medium and add 100 µL of medium containing various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug). Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[5]

-

MTT Incubation: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.[5]

-

Formazan Solubilization: Remove the medium containing MTT and add 150 µL of the solubilization buffer to dissolve the formazan crystals.[5]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[5]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting cell viability against the compound concentration.[1]

Protocol 2: In Vitro Antimalarial Activity Assay

This protocol describes a method for evaluating the efficacy of quinoline derivatives against Plasmodium falciparum.

1. Materials and Reagents:

-

P. falciparum strains (e.g., 3D7 - chloroquine-sensitive, K1 - chloroquine-resistant)

-

Human red blood cells

-

Complete culture medium (e.g., RPMI-1640 supplemented with human serum or Albumax)

-

[³H]-hypoxanthine

-

96-well plates

-

Scintillation counter

2. Procedure:

-

Parasite Culture: Maintain asynchronous P. falciparum cultures in human red blood cells.

-

Drug Preparation: Prepare serial dilutions of the quinoline derivatives in the culture medium.

-

Assay Setup: In a 96-well plate, add the parasitized red blood cells to the wells containing the drug dilutions. Include drug-free controls.

-

Radiolabeling: Add [³H]-hypoxanthine to each well.

-

Incubation: Incubate the plates for 24-48 hours at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

-

Harvesting: Harvest the cells onto glass fiber filters and wash to remove unincorporated radiolabel.

-

Scintillation Counting: Measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value by plotting the percentage of inhibition of [³H]-hypoxanthine incorporation against the drug concentration.

Protocol 3: Antibacterial Minimum Inhibitory Concentration (MIC) Assay

This protocol details the determination of the minimum inhibitory concentration of quinoline derivatives against bacterial strains.

1. Materials and Reagents:

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Mueller-Hinton broth (MHB)

-

96-well microtiter plates

-

Test compounds (quinoline derivatives) dissolved in a suitable solvent

-

Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)

2. Procedure:

-

Compound Dilution: Prepare serial twofold dilutions of the quinoline derivatives in MHB in the 96-well plates.

-